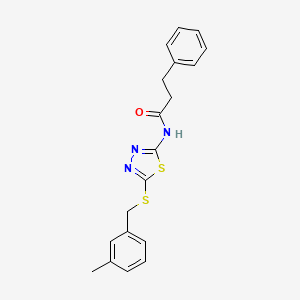
N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a phenyl group. It also has a thioether linkage connecting a 3-methylbenzyl group to the thiadiazole ring .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including the formation of the thiadiazole ring, the introduction of the 3-methylbenzyl thioether, and the formation of the amide linkage .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the phenyl ring, and the amide functional group. The 3-methylbenzyl group would be attached to the thiadiazole ring via a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, the thiadiazole ring, and the thioether linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group, the thiadiazole ring, and the phenyl ring would contribute to its polarity, solubility, and reactivity .作用机制
The mechanism of action of N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is not yet fully understood. However, studies have suggested that this compound works by inhibiting various enzymes and proteins involved in cellular processes, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to the suppression of tumor growth. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is its diverse biological activities, making it a potential candidate for various scientific research applications. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the study of N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide. One of the significant directions is the development of new derivatives of this compound with improved solubility and biological activities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, studies are needed to evaluate the safety and toxicity of this compound before it can be used in clinical settings.
Conclusion:
In conclusion, this compound is a compound that has significant potential for various scientific research applications. This compound has diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory activities. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in clinical settings.
合成方法
N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-methylbenzyl chloride with thiosemicarbazide to form 3-methylbenzylthiosemicarbazide. This intermediate is then reacted with 2-bromo-1-phenylpropan-1-one in the presence of a base to yield the final product.
科学研究应用
N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
属性
IUPAC Name |
N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-6-5-9-16(12-14)13-24-19-22-21-18(25-19)20-17(23)11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPDTBYZXFFJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2949378.png)
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
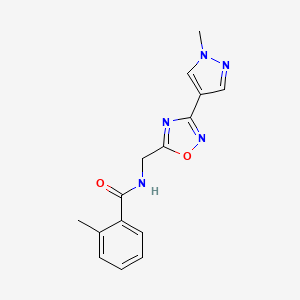
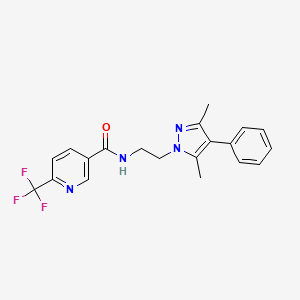
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)
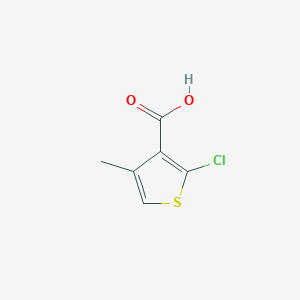
![3,6-dichloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2949391.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)
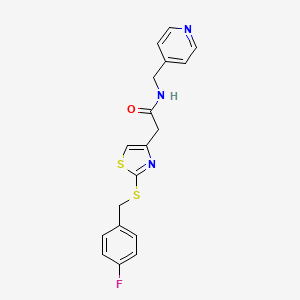
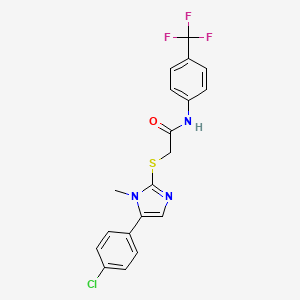
![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)